molecular formula C23H19NO6 B1225382 4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid

4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid

Cat. No. B1225382
M. Wt: 405.4 g/mol
InChI Key: FHIYBDUACNKHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[(3,4-dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid is a member of benzamides.

Scientific Research Applications

Applications in Polymer Synthesis

4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid has been utilized in the synthesis of various polymers. Lamparth et al. (2014) synthesized polymerizable phthalic acid derivatives, which are significant for water-based adhesive formulations (Lamparth et al., 2014). Chang et al. (2003) demonstrated its use in creating hyperbranched aromatic poly(ether imide)s with terminal amino groups, showcasing its potential in developing polymers with specific functional groups (Chang et al., 2003).

Photocatalytic Applications

The compound has been studied for its role in photocatalytic applications. Mgidlana and Nyokong (2021) researched its use in photocatalytic desulfurization of dibenzothiophene, highlighting its potential in environmental applications (Mgidlana & Nyokong, 2021).

Application in Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, Yan et al. (2015) explored its derivatives for proteasome inhibition and cytostatic effects on human cancer cells (Yan et al., 2015). Additionally, Yüzeroğlu et al. (2021) synthesized zinc phthalocyanines from derivatives of this compound, which showed potential as photosensitizers in photocatalytic applications like photodynamic therapy (Yüzeroğlu et al., 2021).

Environmental Impacts and Degradation

Jonsson, Ejlertsson, and Svensson (2003) studied the transformation of phthalates like this compound in landfill cells, providing insights into their environmental impact and degradation (Jonsson et al., 2003). Li et al. (2010) compared electrochemical degradation of phthalates using different anodes, which is crucial for understanding its environmental breakdown (Li et al., 2010).

properties

Product Name

4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

4-[4-[(3,4-dimethylbenzoyl)amino]phenoxy]phthalic acid

InChI

InChI=1S/C23H19NO6/c1-13-3-4-15(11-14(13)2)21(25)24-16-5-7-17(8-6-16)30-18-9-10-19(22(26)27)20(12-18)23(28)29/h3-12H,1-2H3,(H,24,25)(H,26,27)(H,28,29)

InChI Key

FHIYBDUACNKHBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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